4-[2-(9H-fluoren-9-ylmethoxycarbonyl)hydrazinyl]-4-oxobutanoic acid
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Overview
Description
4-[2-(9H-fluoren-9-ylmethoxycarbonyl)hydrazinyl]-4-oxobutanoic acid is a complex organic compound characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(9H-fluoren-9-ylmethoxycarbonyl)hydrazinyl]-4-oxobutanoic acid typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of fluorenylmethanol with phosgene to form fluorenylmethoxycarbonyl chloride. This intermediate is then reacted with hydrazine to produce the hydrazinyl derivative. Finally, the hydrazinyl derivative is coupled with 4-oxobutanoic acid under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[2-(9H-fluoren-9-ylmethoxycarbonyl)hydrazinyl]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) and piperidine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the Fmoc group with other functional groups .
Scientific Research Applications
4-[2-(9H-fluoren-9-ylmethoxycarbonyl)hydrazinyl]-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of specialized polymers and materials
Mechanism of Action
The mechanism of action of 4-[2-(9H-fluoren-9-ylmethoxycarbonyl)hydrazinyl]-4-oxobutanoic acid involves the protection of amino groups during chemical reactions. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for selective reactions to occur at other functional groups. The Fmoc group can be removed under mild conditions, typically using piperidine, to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
N-(9H-fluoren-9-ylmethoxycarbonyl)-glycine: Another Fmoc-protected amino acid used in peptide synthesis.
N-(9H-fluoren-9-ylmethoxycarbonyl)-alanine: Similar in structure and function, used for protecting amino groups.
N-(9H-fluoren-9-ylmethoxycarbonyl)-lysine: Used in the synthesis of peptides and proteins.
Uniqueness
4-[2-(9H-fluoren-9-ylmethoxycarbonyl)hydrazinyl]-4-oxobutanoic acid is unique due to its specific hydrazinyl and oxobutanoic acid moieties, which provide distinct reactivity and functionality compared to other Fmoc-protected compounds. This uniqueness makes it valuable in specialized applications where selective protection and deprotection of amino groups are required .
Properties
IUPAC Name |
4-[2-(9H-fluoren-9-ylmethoxycarbonyl)hydrazinyl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c22-17(9-10-18(23)24)20-21-19(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,22)(H,21,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMFZAYQAADULO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NNC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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